molecular formula C25H26N2O5S B4026271 ethyl 5-(3,4-diethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3,4-diethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B4026271
M. Wt: 466.6 g/mol
InChI Key: DYPPKIGHUPBVOS-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-diethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative featuring a 3,4-diethoxyphenyl group at position C5, a phenyl group at C7, and an ethyl ester at position C4. This scaffold is notable for its fused heterocyclic structure, combining thiazole and pyrimidine rings, which is frequently explored for biological applications due to its structural versatility .

Properties

IUPAC Name

ethyl 5-(3,4-diethoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-4-30-18-13-12-17(14-19(18)31-5-2)23-21(24(29)32-6-3)22(16-10-8-7-9-11-16)26-25-27(23)20(28)15-33-25/h7-14,23H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPPKIGHUPBVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CS3)C4=CC=CC=C4)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects at C5

The 3,4-diethoxyphenyl group at C5 distinguishes the target compound from analogues like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). The bromophenyl substituent in the latter facilitates halogen-π interactions in crystal packing, promoting homochiral chain formation .

Another analogue, ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), features a methoxy group. The ethoxy groups in the target compound are bulkier and more lipophilic, which could alter pharmacokinetic profiles or interaction with hydrophobic enzyme pockets .

Substituent Effects at C7

The phenyl group at C7 in the target compound contrasts with methyl or thiophene substituents in other derivatives (e.g., : 7-methyl or 5-(thiophen-2-yl)).

Ester Group Variations

The ethyl ester at C6 is a common feature in many thiazolo[3,2-a]pyrimidines (e.g., ). However, substitutions like methyl esters () or benzyl esters () alter steric and electronic properties. Ethyl esters balance lipophilicity and metabolic stability, making them preferable in drug design .

Antifungal and Antimicrobial Potential

Compounds like ethyl 5,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit antifungal activity against Candida albicans and Aspergillus flavus (). The target compound’s diethoxyphenyl group may enhance membrane penetration or target binding, though specific data are lacking .

Antitumor Activity

Thiazolo[3,2-a]pyrimidines with 4-bromophenyl or methoxyphenyl groups show inhibitory effects on tumor cell replication (). The 3,4-diethoxyphenyl substituent’s bulkiness could modulate interactions with DNA or enzymes like topoisomerases .

Crystallographic and Supramolecular Features

The target compound’s diethoxy groups may influence crystal packing via C–H···O or π-π interactions, unlike halogen-π interactions in bromophenyl analogues (). For example, ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate forms supramolecular chains via C–H···O bonds (). Diethoxy groups could introduce additional hydrogen-bonding sites, affecting solubility and crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(3,4-diethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
ethyl 5-(3,4-diethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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